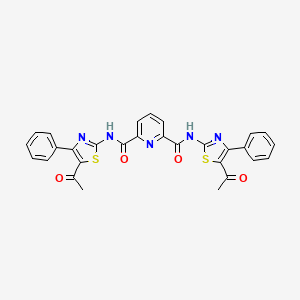

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two thiazole rings substituted with acetyl and phenyl groups, attached to a central pyridine ring through carboxamide linkages. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry and biology.

Mécanisme D'action

Target of Action

Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .

Mode of Action

It’s known that pyridine-2,6-dicarboxamide derivatives can act as chelating ligands for metal cations (cu, co, fe, ni, pd), small anions (halides, phosphates, and acetates), as well as small non-charged molecules (for example, urea) .

Biochemical Pathways

Pyridine-2,6-dicarboxamide-based scaffolds have been noted for their roles in catalytic organic transformations .

Result of Action

Pyridine-2,6-dicarboxamide derivatives have been noted for their roles in sensing and recognition applications .

Action Environment

It’s known that the exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide scaffold makes it possible for the design of various functional materials .

Analyse Biochimique

Biochemical Properties

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide has been evaluated as an inhibitor of carbonic anhydrase (CA) and cholinesterase (ChE), showing IC50 values in the ranges 12.8–37.6 nM against human carbonic anhydrase I (hCA I), 17.8–46.7 nM against human carbonic anhydrase II (hCA II), 98.4–197.5 nM against acetylcholinesterase (AChE), and 82.2–172.7 nM against butyrylcholinesterase (BuChE) .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against CA and ChE. These enzymes play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, primarily through its inhibitory activity against CA and ChE .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole rings, which are then acetylated and phenylated. The resulting thiazole derivatives are subsequently reacted with pyridine-2,6-dicarboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.

Substitution: The acetyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Applications De Recherche Scientifique

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a catalyst in organic synthesis.

Comparaison Avec Des Composés Similaires

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:

- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide

- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide

- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of thiazole rings and acetyl and phenyl groups in this compound imparts distinct characteristics, making it a valuable compound for various applications.

Activité Biologique

N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound features a pyridine core with two dicarboxamide substituents and thiazole rings, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives followed by coupling with pyridine-2,6-dicarboxylic acid derivatives. The synthetic pathway can be summarized as follows:

- Formation of Thiazole : Acetylation of phenylthiazole precursors.

- Coupling Reaction : Reaction with pyridine-2,6-dicarboxylic acid derivatives to form the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Key Findings:

- Inhibition of CDK Activity : The compound has been shown to inhibit CDK9 activity, leading to reduced transcription of anti-apoptotic proteins like Mcl-1 in cancer cell lines, ultimately triggering apoptosis .

- Selectivity : It demonstrates selectivity for CDK9 over other kinases, which is advantageous for reducing side effects associated with broader-spectrum kinase inhibitors .

Antimycobacterial Activity

In addition to its anticancer properties, the compound has been evaluated for its efficacy against Mycobacterium tuberculosis (M. tuberculosis).

Research Insights:

- Inhibitory Concentrations : Studies have reported that derivatives similar to this compound show promising minimum inhibitory concentrations (MIC) against both replicating and non-replicating strains of M. tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Component | Importance |

|---|---|

| Pyridine Core | Essential for binding affinity to CDKs |

| Thiazole Rings | Influence on biological activity and selectivity |

| Acetyl Groups | Enhance solubility and bioavailability |

Case Studies

Several case studies have highlighted the compound's potential:

- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various human cancer cell lines, including breast and lung cancer cells .

- Tuberculosis Models : Animal models infected with M. tuberculosis showed reduced bacterial load following treatment with compounds derived from this class, indicating potential for further development as antitubercular agents .

Propriétés

IUPAC Name |

2-N,6-N-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N5O4S2/c1-16(35)24-22(18-10-5-3-6-11-18)31-28(39-24)33-26(37)20-14-9-15-21(30-20)27(38)34-29-32-23(25(40-29)17(2)36)19-12-7-4-8-13-19/h3-15H,1-2H3,(H,31,33,37)(H,32,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNYOZBSBCNULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.